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molecular formula C9H10N4S2 B1399508 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine CAS No. 790706-76-2

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1399508
M. Wt: 238.3 g/mol
InChI Key: DODMZKOBDCMMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404684B2

Procedure details

This material is prepared by the procedure outlined for intermediate AC, replacing 4,6-dimethyl-pyrimidine-2-thiol in the first step (AC1) with 4-methyl-2-methylsulfanyl-pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C=C(C)[N:5]=[C:4]([SH:9])[N:3]=1.[CH3:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([S:17][CH3:18])[N:12]=1>>[CH3:1][C:2]1[N:3]=[C:4]([NH2:5])[S:9][C:10]=1[C:11]1[CH:16]=[CH:15][N:14]=[C:13]([S:17][CH3:18])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC=C1)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material is prepared by the procedure

Outcomes

Product
Name
Type
Smiles
CC=1N=C(SC1C1=NC(=NC=C1)SC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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